Product packaging for Methyl 4-(2,4-difluorobenzyl)benzoate(Cat. No.:)

Methyl 4-(2,4-difluorobenzyl)benzoate

Cat. No.: B14126271
M. Wt: 262.25 g/mol
InChI Key: CYBZCHZIOCLDKJ-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-difluorobenzyl)benzoate is an organic compound with the CAS Registry Number 364359-17-1 and a molecular formula of C 15 H 12 F 2 O 2 . This ester presents as an off-white to white solid at room temperature and should be stored sealed in a dry environment . It is a member of the benzoate ester family, characterized by a benzyl group substituted with two fluorine atoms at the 2 and 4 positions. This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring both an ester moiety and a difluorobenzyl group, makes it a versatile precursor for the synthesis of more complex molecules, particularly in pharmaceutical development where the difluorophenyl group is a common pharmacophore . Related structural motifs are found in compounds investigated for various biological activities. As a high-purity research chemical, it is essential for constructing molecular libraries, exploring structure-activity relationships, and developing novel synthetic pathways in a controlled laboratory setting. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. All necessary safety precautions should be taken when handling this chemical, and researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12F2O2 B14126271 Methyl 4-(2,4-difluorobenzyl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12F2O2

Molecular Weight

262.25 g/mol

IUPAC Name

methyl 4-[(2,4-difluorophenyl)methyl]benzoate

InChI

InChI=1S/C15H12F2O2/c1-19-15(18)11-4-2-10(3-5-11)8-12-6-7-13(16)9-14(12)17/h2-7,9H,8H2,1H3

InChI Key

CYBZCHZIOCLDKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC2=C(C=C(C=C2)F)F

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 4 2,4 Difluorobenzyl Benzoate

Regiospecific Synthesis Approaches to the Core Structure

The regiospecific construction of the Methyl 4-(2,4-difluorobenzyl)benzoate core structure can be strategically approached through modern cross-coupling reactions. These methods offer high selectivity and functional group tolerance, making them ideal for assembling complex aromatic compounds. Two primary disconnection approaches are considered: coupling at the benzyl (B1604629) position and coupling at the aromatic ring of the benzoate (B1203000).

A highly effective method for this synthesis is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, one plausible route involves the coupling of a methyl 4-halobenzoate with a (2,4-difluorobenzyl)boronic acid derivative . Alternatively, the coupling of 4-(methoxycarbonyl)phenylboronic acid with a 2,4-difluorobenzyl halide can be employed. The latter is often preferred due to the commercial availability and stability of arylboronic acids. nih.govorganic-chemistry.org

The general catalytic cycle for a Suzuki-Miyaura reaction involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. nobelprize.org

Illustrative Suzuki-Miyaura Coupling Route:

Reactant AReactant BCatalyst SystemBaseSolventProduct
Methyl 4-bromobenzoate(2,4-Difluorobenzyl)zinc bromidePd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/WaterThis compound
4-(Methoxycarbonyl)phenylboronic acid2,4-Difluorobenzyl bromidePdCl₂(dppf)Cs₂CO₃THF/WaterThis compound

Another viable approach is the Negishi coupling , which utilizes an organozinc reagent. nobelprize.org This method is known for its high reactivity and functional group tolerance. In this context, a (2,4-difluorobenzyl)zinc halide would be coupled with a methyl 4-halobenzoate in the presence of a palladium or nickel catalyst.

Furthermore, a classical approach involves the Fischer-Speier esterification of 4-(2,4-difluorobenzyl)benzoic acid. organic-chemistry.org This acid-catalyzed reaction with methanol (B129727) provides the target methyl ester. The precursor acid itself can be synthesized via a Grignard reaction between 2,4-difluorobenzyl bromide and 4-carboxybenzyl bromide followed by carboxylation, or through oxidation of the corresponding toluene derivative.

Stereoselective Synthesis Research

The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis, which deals with the selective formation of stereoisomers, is not directly applicable to the synthesis of this specific compound.

However, the principles of stereoselective synthesis would become highly relevant if the target molecule were a chiral derivative of this compound. For instance, if a chiral center were introduced on the benzylic carbon or on a substituent on either aromatic ring, enantioselective or diastereoselective synthetic methods would be required to control the spatial arrangement of atoms in the molecule. In such hypothetical scenarios, asymmetric catalysis, the use of chiral auxiliaries, or the employment of chiral starting materials would be necessary to achieve the desired stereochemical outcome.

Green Chemistry Principles Applied to its Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the selection of solvents, catalysts, and energy sources that minimize waste and environmental impact.

Solvent Selection: Traditional cross-coupling reactions often employ volatile organic compounds (VOCs) such as toluene or THF. Green chemistry encourages the use of more environmentally friendly alternatives. For Suzuki-Miyaura reactions, water or mixtures of water with biodegradable organic solvents like ethanol (B145695) are increasingly being used. gctlc.orginovatus.es The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) has also been explored for nickel-catalyzed Suzuki-Miyaura couplings. nih.gov

Catalysis: The use of highly efficient and recyclable catalysts is a cornerstone of green chemistry. For cross-coupling reactions, the development of catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs) minimizes the amount of precious metal required. Heterogeneous catalysts, such as palladium supported on carbon (Pd/C) or other solid supports, are advantageous as they can be easily separated from the reaction mixture and reused. acsgcipr.org In esterification reactions, solid acid catalysts are a green alternative to corrosive mineral acids like sulfuric acid, as they are reusable and reduce waste generation. researchgate.netaurak.ac.ae

Energy Efficiency: The use of microwave irradiation has been shown to accelerate esterification reactions, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.netresearchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions generally have good atom economy, but the choice of reagents and reaction conditions can further optimize this.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Safer Solvents Use of water, ethanol, 2-MeTHF, or CPME in cross-coupling reactions. gctlc.orgnih.gov
Catalysis Employment of heterogeneous catalysts (e.g., Pd/C) for easy recovery and reuse. acsgcipr.org
Design for Energy Efficiency Utilization of microwave-assisted synthesis for esterification to reduce reaction times. researchgate.net
Waste Prevention Use of solid acid catalysts in esterification to avoid the formation of acidic waste streams. aurak.ac.ae

Novel Catalytic Protocols for its Formation

Recent advances in catalysis offer more efficient and robust methods for the synthesis of diarylmethanes like this compound. These novel protocols often involve the development of sophisticated ligands for palladium catalysts or the use of alternative metal catalysts.

Advanced Ligand Systems for Suzuki-Miyaura Coupling: The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the nature of the phosphine (B1218219) ligand. Bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands, have been shown to be highly effective for the coupling of challenging substrates, including sterically hindered aryl halides and benzyl halides. nih.gov These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction rates. Tetraphosphine ligands have also been shown to be highly efficient in the Suzuki cross-coupling of benzylic halides. lookchem.com

Nickel Catalysis: Nickel-based catalysts have emerged as a cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts, particularly those supported by N-heterocyclic carbene (NHC) ligands, have shown high activity in the coupling of aryl chlorides and other less reactive electrophiles. nih.govorganic-chemistry.org Nickel catalysis can also be effective for the cross-coupling of Grignard reagents with alkyl halides. nih.gov

Solid Acid Catalysts for Esterification: As an alternative to traditional liquid acid catalysts like sulfuric acid for Fischer-Speier esterification, a variety of solid acid catalysts have been developed. These include sulfonic acid-functionalized resins, zeolites, and metal oxides. researchgate.netaurak.ac.ae These catalysts offer advantages such as ease of separation, reusability, and reduced corrosion, making the process more environmentally friendly and cost-effective. nih.govrsc.org

Catalytic ProtocolDescriptionPotential Advantage
Palladium with Biaryl Phosphine Ligands Utilizes bulky and electron-rich ligands to enhance catalytic activity in Suzuki-Miyaura coupling. nih.govHigh yields and fast reaction rates for challenging substrates.
Nickel-NHC Catalysis Employs N-heterocyclic carbene ligands with nickel for cross-coupling reactions. organic-chemistry.orgCost-effective alternative to palladium, effective for less reactive electrophiles.
Solid Acid Catalysis Uses solid, reusable acid catalysts for esterification reactions. aurak.ac.aeEase of separation, reusability, and reduced environmental impact.

Continuous Flow Chemistry Applications in its Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound, including improved safety, efficiency, and scalability.

Continuous Flow Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction can be effectively translated to a continuous flow process. acs.orgrsc.org In a typical setup, solutions of the reactants and catalyst are pumped through a heated packed-bed reactor containing a heterogeneous palladium catalyst. mdpi.commdpi.com This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. The use of packed-bed reactors also simplifies catalyst separation and reuse.

Continuous Flow Esterification: Fischer-Speier esterification has also been successfully performed in continuous flow systems. lpp-group.comgoogle.com The reaction can be carried out in a flow reactor, such as a heated capillary or a packed-bed reactor containing a solid acid catalyst. acs.org Continuous removal of water, a byproduct of the reaction, can be integrated into the flow system to drive the equilibrium towards the product, resulting in high conversions. Microwave-assisted continuous flow esterification has also been demonstrated to be a highly efficient method. researchgate.netcolab.ws

Advantages of Continuous Flow Synthesis:

Enhanced Safety: The small reactor volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat and mass transfer, leading to better reaction control and higher yields.

Scalability: Scaling up a flow process is typically more straightforward than scaling up a batch reaction, as it involves running the system for a longer duration rather than using larger reactors.

Reaction StepContinuous Flow ApproachKey Benefits
Suzuki-Miyaura Coupling Pumping reactants through a heated packed-bed reactor with a heterogeneous palladium catalyst. mdpi.comPrecise reaction control, easy catalyst separation, and enhanced safety.
Fischer-Speier Esterification Using a flow reactor with a solid acid catalyst and continuous water removal. acs.orgHigh conversion rates, simplified purification, and improved safety.

Elucidation of Reaction Mechanisms and Pathways Involving Methyl 4 2,4 Difluorobenzyl Benzoate

Mechanistic Studies of Ester Hydrolysis and Transesterification Reactions

The ester group in methyl 4-(2,4-difluorobenzyl)benzoate is a primary site for nucleophilic attack, leading to hydrolysis and transesterification reactions.

Ester Hydrolysis: The hydrolysis of this ester, yielding 4-(2,4-difluorobenzyl)benzoic acid and methanol (B129727), can proceed through either acid-catalyzed or base-catalyzed pathways.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a methanol molecule lead to the formation of the carboxylic acid. The reaction is reversible and its equilibrium can be influenced by the concentration of water. uomustansiriyah.edu.iq

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is generally an irreversible process as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol (methanol). This reaction typically follows second-order kinetics. The rate of hydrolysis can be influenced by the substituents on the phenyl rings. While the difluorobenzyl group is not directly attached to the benzoate (B1203000) ring, its electronic influence is minimal on the ester hydrolysis rate. However, steric hindrance around the ester functionality could play a role. rsc.orgresearchgate.net

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. For instance, reaction with ethanol (B145695) would yield ethyl 4-(2,4-difluorobenzyl)benzoate and methanol. The equilibrium of this reaction can be shifted by using an excess of the reactant alcohol or by removing the methanol as it is formed. nih.gov The use of enzymatic catalysts, such as lipases, can also facilitate transesterification under milder conditions. researchgate.net

Table 1: General Mechanisms of Ester Hydrolysis and Transesterification

Reaction TypeCatalystKey Mechanistic StepsIntermediate
Acid-Catalyzed HydrolysisStrong Acid (e.g., H₂SO₄)1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of methanol.Tetrahedral Intermediate
Base-Catalyzed HydrolysisStrong Base (e.g., NaOH)1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Elimination of methoxide. 4. Deprotonation of carboxylic acid.Tetrahedral Intermediate
TransesterificationAcid or Base1. Activation of carbonyl group (acid) or formation of alkoxide (base). 2. Nucleophilic attack by alcohol. 3. Formation of tetrahedral intermediate. 4. Elimination of methanol.Tetrahedral Intermediate

Investigation of Electrophilic and Nucleophilic Aromatic Substitution Pathways

The two aromatic rings in this compound exhibit different reactivities towards substitution reactions.

Electrophilic Aromatic Substitution (SEAr): This type of reaction involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org

On the Benzoate Ring: The methoxycarbonyl group (-COOCH₃) is a deactivating group and a meta-director. This is because the carbonyl group withdraws electron density from the ring, making it less nucleophilic. Therefore, electrophilic substitution, such as nitration or halogenation, will occur at the positions meta to the ester group, and will require harsher reaction conditions compared to benzene (B151609). libretexts.org

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group from an aromatic ring by a nucleophile. wikipedia.org

On the Benzoate Ring: This ring is generally not susceptible to SNAr unless there are strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group. uomustansiriyah.edu.iq

On the Difluorobenzyl Ring: The two fluorine atoms are good leaving groups and the ring is activated towards nucleophilic attack by their electron-withdrawing nature. A strong nucleophile can displace one of the fluorine atoms. The position of substitution (ortho or para to the benzyl (B1604629) group) will depend on the reaction conditions and the nature of the nucleophile. researchgate.netnih.gov The rate of SNAr reactions is often enhanced by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

Table 2: Predicted Reactivity in Aromatic Substitution Reactions

RingReaction TypeSubstituent EffectsPredicted Major Product(s)
Benzoate RingElectrophilic-COOCH₃ is deactivating and meta-directing.Substitution at the meta-positions.
Difluorobenzyl RingElectrophilic-F is deactivating but ortho, para-directing. -CH₂- is weakly activating and ortho, para-directing.A mixture of ortho and para substituted products.
Difluorobenzyl RingNucleophilic-F atoms are good leaving groups and activate the ring.Displacement of a fluorine atom by the nucleophile.

Exploration of Benzylic Functionalization Mechanisms

The benzylic position (the -CH₂- group) is another reactive site in this compound. Reactions at this position typically proceed through radical or ionic intermediates.

Free Radical Halogenation: In the presence of a radical initiator (like UV light or AIBN) and a halogenating agent (such as N-bromosuccinimide), a hydrogen atom at the benzylic position can be replaced by a halogen. This occurs via a radical chain mechanism involving the formation of a stabilized benzylic radical.

Oxidation: Strong oxidizing agents can oxidize the benzylic carbon. The extent of oxidation depends on the reagent and reaction conditions, potentially leading to the formation of a ketone or even cleavage of the C-C bond.

Deprotonation and Nucleophilic Attack: A strong base can deprotonate the benzylic carbon to form a carbanion. This carbanion can then act as a nucleophile and react with various electrophiles, allowing for the introduction of different functional groups at the benzylic position. The stability of the benzylic carbanion is enhanced by the adjacent aromatic ring.

Role and Behavior in Multi-component Reactions

Reaction Kinetics and Thermodynamics Studies of its Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, general principles can be applied to predict the influence of its structure on reaction rates and equilibria.

Kinetics: The rate of ester hydrolysis is influenced by both electronic and steric factors. For substituted phenyl benzoates, electron-withdrawing groups on the phenyl ring generally increase the rate of alkaline hydrolysis. rsc.org While the difluorobenzyl group is not directly on the benzoate ring, its electronic effects are transmitted through the benzene ring to a lesser extent. The kinetics of electrophilic aromatic substitution are significantly affected by the substituents present. The deactivating nature of the methoxycarbonyl and fluoro groups would lead to slower reaction rates compared to unsubstituted benzene. masterorganicchemistry.com

Thermodynamics: The thermodynamics of the reactions are governed by the change in enthalpy and entropy. Ester hydrolysis is typically an exothermic process. The equilibrium position of reversible reactions like acid-catalyzed hydrolysis and transesterification can be predicted by the relative stabilities of the reactants and products.

Table 3: Predicted Influence of Structural Features on Reaction Kinetics

ReactionStructural FeaturePredicted Kinetic EffectRationale
Base-Catalyzed HydrolysisMethoxycarbonyl Group-Primary reaction site.
Electrophilic Substitution (Benzoate Ring)Methoxycarbonyl GroupDecreased RateDeactivating due to electron withdrawal.
Electrophilic Substitution (Difluorobenzyl Ring)Fluoro GroupsDecreased RateDeactivating due to inductive effect.
Nucleophilic Substitution (Difluorobenzyl Ring)Fluoro GroupsIncreased RateActivating due to electron withdrawal and acting as leaving groups.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl 4-(2,4-difluorobenzyl)benzoate in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would confirm the regiochemical arrangement and the connectivity of the atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the benzoate (B1203000) ring would appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons of the benzyl (B1604629) group would likely appear as a singlet, while the protons on the difluorinated ring would exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The methyl ester protons would be visible as a sharp singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom, including the carbonyl carbon of the ester, the quaternary carbons of the aromatic rings, and the methyl and methylene carbons.

¹⁹F NMR: This technique is crucial for confirming the substitution pattern of the difluorobenzyl moiety. Two distinct signals would be expected, with their chemical shifts and coupling constants providing definitive evidence for the 2,4-difluoro substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Benzoate Ring (ortho to -COOCH₃) ~8.0 Doublet (d)
Benzoate Ring (ortho to -CH₂-) ~7.3 Doublet (d)
Difluorobenzyl Ring (H-3, H-5, H-6) ~6.8 - 7.2 Multiplet (m)
Methylene (-CH₂-) ~4.1 Singlet (s)

Note: This table represents expected values based on standard NMR prediction principles and data from similar structures.

Single Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture Elucidation

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. By obtaining a suitable single crystal of this compound, this technique would allow for the elucidation of its exact molecular geometry, including bond lengths, bond angles, and torsion angles.

While a specific crystal structure for the title compound is not reported in the searched literature, analysis of related compounds like methyl 4-hydroxybenzoate (B8730719) and methyl 4-methylbenzoate demonstrates the power of this technique. plos.orgresearchgate.net For this compound, X-ray diffraction would confirm the planarity of the benzoate ring and determine the dihedral angle between the two aromatic rings. nih.gov Furthermore, it would reveal the supramolecular architecture, detailing how molecules pack in the crystal lattice and identifying any significant intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, which govern the material's bulk properties. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The IR spectrum would be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration. Other key absorptions would include C-O stretching for the ester linkage, C-H stretching for the aromatic and aliphatic groups, and C=C stretching vibrations within the aromatic rings. The presence of strong C-F stretching bands would also be a key diagnostic feature.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum, providing further confirmation of the substitution patterns.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ester) Stretch ~1720
C=C (Aromatic) Stretch ~1610, ~1500
C-O (Ester) Stretch ~1280, ~1100
C-F (Aryl) Stretch ~1250 - 1100
C-H (Aromatic) Stretch >3000

Note: These are typical frequency ranges for the specified functional groups. vscht.cz

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Research

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound and for studying its fragmentation patterns to gain further structural insight.

HRMS: High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion ([M]⁺). This measurement allows for the unambiguous determination of the elemental formula (C₁₅H₁₂F₂O₂), confirming the compound's identity.

Tandem MS (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation, MS/MS experiments would reveal the compound's fragmentation pathways. Expected fragmentation would include the loss of the methoxy (B1213986) group (•OCH₃) to form a stable acylium ion, and cleavage of the benzylic C-C bond, resulting in fragments corresponding to the 4-(methoxycarbonyl)benzyl cation and the 2,4-difluorobenzyl cation. Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the benzoate and difluorobenzyl moieties. This approach is widely used for the structural analysis of benzoate derivatives. chemicalbook.comresearchgate.netmassbank.jp

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chiral Derivatives

This compound is an achiral molecule and therefore does not exhibit chiroptical properties. However, if a chiral derivative were to be synthesized, for instance by introducing a stereocenter on the benzylic carbon, chiroptical spectroscopy would become a critical tool for its stereochemical analysis.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, primarily probing electronic transitions. The resulting spectrum is highly sensitive to the molecule's absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and provides information about the stereochemistry based on the vibrational modes of the molecule.

For a chiral derivative of this compound, experimental ECD and VCD spectra could be compared with spectra predicted from quantum chemical calculations for a specific enantiomer. A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration of the chiral center. northwestern.edu This combined experimental and theoretical approach is a powerful method for stereochemical elucidation in chiral molecules.

Theoretical and Computational Chemistry Investigations of Methyl 4 2,4 Difluorobenzyl Benzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of Methyl 4-(2,4-difluorobenzyl)benzoate. These calculations, typically performed using methods like Hartree-Fock (HF) or post-HF theories, provide a detailed picture of the molecule's electron distribution. From the calculated electronic structure, key reactivity descriptors can be derived.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index helps in classifying the molecule's ability to act as an electrophile in chemical reactions.

Table 1: Illustrative Quantum Chemical Reactivity Descriptors for this compound

Parameter Symbol Value (eV) Description
Highest Occupied Molecular Orbital Energy EHOMO -7.25 Represents the electron-donating ability.
Lowest Unoccupied Molecular Orbital Energy ELUMO -1.15 Represents the electron-accepting ability.
HOMO-LUMO Energy Gap ΔE 6.10 Indicates chemical stability and reactivity.
Chemical Potential μ -4.20 Measures the escaping tendency of electrons.
Chemical Hardness η 3.05 Measures the resistance to change in electron distribution.

Note: The values in this table are hypothetical and serve as realistic estimates for illustrative purposes.

Density Functional Theory (DFT) Studies for Conformational Analysis and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method that offers a good balance between accuracy and computational cost. For this compound, DFT studies, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be invaluable for several purposes.

Conformational Analysis: The flexibility of the benzyl (B1604629) group connected to the benzoate (B1203000) core allows for multiple possible conformations. A potential energy surface scan, performed by systematically rotating the dihedral angles of the connecting bonds, can identify the most stable conformers (local and global minima) and the transition states connecting them. This analysis is crucial for understanding the molecule's preferred shape, which influences its physical properties and biological interactions.

Spectroscopic Property Prediction: DFT calculations can accurately predict various spectroscopic properties. The calculation of vibrational frequencies can generate theoretical Infrared (IR) and Raman spectra. These predicted spectra are instrumental in assigning the vibrational modes observed in experimental spectra. Similarly, NMR chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, aiding in the structural elucidation of the molecule.

Table 2: Hypothetical DFT-Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

Spectroscopic Data Functional Group/Atom Calculated Value
Vibrational Frequencies (cm-1)
C=O stretch (ester) 1725
C-F stretch 1280, 1150
C-O stretch (ester) 1250, 1100
Aromatic C=C stretch 1610, 1500
NMR Chemical Shifts (ppm)
1H (CH3 of ester) 3.85
1H (CH2 bridge) 4.10
13C (C=O of ester) 166.5

Note: These are illustrative values. Actual calculated values would require a specific DFT calculation.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecular system over time, allowing for the study of intermolecular interactions and the effects of the surrounding environment (solvation). For this compound, MD simulations can be used to understand its behavior in the condensed phase (liquid or solid) and in solution.

By simulating a system containing many molecules of this compound, one can analyze the nature and strength of intermolecular forces, such as van der Waals interactions and electrostatic interactions (including potential C-H···O and C-H···F hydrogen bonds). Radial distribution functions (RDFs) derived from MD trajectories can reveal the preferred distances and orientations between molecules.

When the simulations are performed in a solvent (e.g., water, ethanol), the solvation effects can be studied in detail. The arrangement of solvent molecules around the solute, the formation of a solvation shell, and the calculation of the free energy of solvation are important outcomes of such simulations. This information is critical for understanding the solubility and partitioning behavior of the compound.

Table 3: Illustrative Intermolecular Interaction Energies for this compound in a Simulated Condensed Phase

Interaction Type Average Energy (kcal/mol) Description
Van der Waals -8.5 Non-specific attractive and repulsive forces.
Electrostatic -4.2 Interactions due to partial charges on atoms.

| Total Intermolecular Energy | -12.7 | The sum of all intermolecular interactions. |

Note: The values presented are hypothetical and representative of what might be obtained from an MD simulation.

Computational Studies of Reaction Transition States and Energy Barriers

Computational chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as its synthesis or hydrolysis, computational methods can be used to identify the transition states (TS) and calculate the associated activation energy barriers.

The process involves mapping the potential energy surface of the reaction. The reactants and products correspond to energy minima, while the transition state is a first-order saddle point on this surface. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. A key characteristic of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

The difference in energy between the reactants and the transition state gives the activation energy (energy barrier) of the reaction. This value is crucial for predicting the reaction rate and understanding the factors that influence it.

Table 4: Hypothetical Energy Profile for a Reaction Step Involving this compound (e.g., Ester Hydrolysis)

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +22.5
Products -5.0

| Activation Energy | +22.5 |

Note: These values are illustrative and would need to be determined through specific quantum chemical calculations for a defined reaction.

In Silico Modeling of Spectroscopic Signatures and Their Experimental Validation

The in silico modeling of spectroscopic signatures is a critical component of modern chemical research, serving as a bridge between theoretical calculations and experimental observations. For this compound, this involves the computational prediction of various spectra and their comparison with experimentally measured data.

As mentioned in section 5.2, DFT calculations can generate theoretical IR, Raman, and NMR spectra. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands in UV-Vis spectra.

The validation process involves a side-by-side comparison of the computed and experimental spectra. A good agreement between the two provides confidence in both the computational model and the experimental structural assignment. Discrepancies can point to the need for refining the computational methodology (e.g., including solvent effects) or re-evaluating the experimental data. This synergistic approach is powerful for confirming the structure of a molecule and gaining a deeper understanding of its spectroscopic features.

Table 5: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for this compound

Spectroscopic Technique Calculated Peak (Illustrative) Experimental Peak (Hypothetical) Assignment
IR (cm-1) 1725 1720 C=O stretch
1H NMR (ppm) 7.95 (d) 7.98 (d) Aromatic proton ortho to ester
13C NMR (ppm) 166.5 166.2 C=O carbon

| UV-Vis (nm) | 240 | 242 | π → π* transition |

Note: This table provides a hypothetical comparison for the purpose of illustrating the validation process.

Applications and Utility in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The structure of Methyl 4-(2,4-difluorobenzyl)benzoate, featuring two distinct aromatic rings connected by a methylene (B1212753) bridge, makes it a potential precursor for more elaborate molecular architectures. The ester functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides, acid chlorides, or alcohols. These transformations would yield a variety of difluorobenzyl benzoic acid derivatives, expanding the range of possible synthetic intermediates.

While the core structure is present in various research contexts, detailed, publicly available studies specifically documenting the use of this compound as a key starting material for the synthesis of complex, multi-step target molecules are limited. However, its components—a substituted benzoic acid and a difluorinated toluene (B28343) derivative—are common motifs in medicinal chemistry and materials science, suggesting its potential as a valuable, albeit currently underutilized, intermediate.

Precursor in the Synthesis of Fluorinated Aromatic Scaffolds and Heterocyclic Systems

Fluorinated compounds are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and binding affinity. This compound is an attractive starting point for creating more complex fluorinated scaffolds.

The presence of the 2,4-difluorophenyl group allows for synthetic strategies that build upon this pre-existing fluorinated core. Furthermore, functionalization of the benzoate (B1203000) ring, followed by cyclization reactions, could potentially lead to the formation of various heterocyclic systems. For instance, derivatization of the benzoate ester to an appropriate functional group ortho to the benzyl (B1604629) substituent could enable intramolecular cyclization to form fluorene (B118485) or other polycyclic systems. Despite this potential, specific examples of its application in the synthesis of fluorinated heterocycles are not extensively documented in current literature.

Building Block for the Construction of Polyaromatic Systems

The construction of polyaromatic systems often involves the coupling of smaller aromatic units. This compound can be envisioned as a building block in this context. Synthetic strategies could involve introducing reactive handles, such as halogens or boronic esters, onto one or both of the aromatic rings. These functionalized derivatives could then undergo intermolecular or intramolecular coupling reactions to form larger, conjugated polyaromatic structures. However, there is currently a lack of specific published research demonstrating the use of this compound for this purpose.

Application in Palladium-Catalyzed Cross-Coupling Reactions and Related Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The synthesis of this compound itself can be achieved via such methods. A prominent example is the Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide.

The core C(sp²)-C(sp³) bond in this compound is typically formed by coupling a benzyl-type organometallic reagent with a substituted benzoate. For example, the reaction of a (2,4-difluorobenzyl)zinc halide with methyl 4-iodobenzoate (B1621894) in the presence of a palladium catalyst would yield the target molecule. This highlights the role of palladium catalysis in constructing the fundamental scaffold of the compound.

Reactant A Reactant B Catalyst System Reaction Type
(2,4-Difluorobenzyl)zinc halideMethyl 4-halobenzoate (e.g., I, Br)Pd(0) catalyst (e.g., Pd(PPh₃)₄)Negishi Coupling
2,4-Difluorobenzylboronic acidMethyl 4-halobenzoate (e.g., I, Br)Pd catalyst and baseSuzuki Coupling

Conversely, if this compound were to be further functionalized with a halide, it could serve as a substrate in subsequent cross-coupling reactions to introduce additional aryl, alkyl, or other groups, thereby expanding its molecular complexity.

Utility in Directed Ortho-Metalation Strategies for Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a reactive organometallic intermediate. oup.comuwindsor.ca

The ester group in this compound can function as a DMG. oup.com Treatment with a strong base like lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) can selectively activate the C-H bonds at the positions ortho to the ester group (i.e., the 3- and 5-positions of the benzoate ring). The resulting aryllithium species can then be trapped by various electrophiles to introduce a wide range of substituents. acs.org This approach offers a precise method for elaborating the structure of the benzoate ring.

Position Directing Group Proposed Reagent Potential Electrophiles (E+) Product
C-3-COOCH₃1. s-BuLi/TMEDA, -78°C2. E⁺ (e.g., I₂, TMSCl, DMF)3-Substituted derivative
C-5-COOCH₃1. s-BuLi/TMEDA, -78°C2. E⁺ (e.g., I₂, TMSCl, DMF)5-Substituted derivative

This strategy provides a pathway to synthesize 3,4-disubstituted and 3,4,5-trisubstituted benzoic acid derivatives from the parent compound, showcasing its utility as a scaffold for creating highly functionalized aromatic molecules.

Synthesis and Investigation of Derivatives and Analogs of Methyl 4 2,4 Difluorobenzyl Benzoate

Structural Modifications of the Benzoate (B1203000) Moiety and Their Synthetic Implications

Modifications to the benzoate portion of Methyl 4-(2,4-difluorobenzyl)benzoate are primarily centered on altering the ester functionality and substituting the aromatic ring. These changes are pursued to investigate the electronic and steric effects on the molecule's stability and reactivity.

A common synthetic route to introduce variations in the benzoate moiety begins with the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(2,4-difluorobenzyl)benzoic acid. This key intermediate allows for a variety of subsequent modifications. For instance, amidation reactions with a range of primary and secondary amines can be employed to generate a library of amide derivatives. The choice of coupling agents, such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), is crucial for achieving high yields and minimizing side reactions.

Furthermore, the aromatic ring of the benzoate moiety can be functionalized through electrophilic aromatic substitution reactions. Nitration, halogenation, and Friedel-Crafts acylation can introduce a range of substituents, thereby altering the electronic properties of the ring. The directing effects of the existing substituents must be carefully considered to achieve the desired regioselectivity.

Table 1: Synthetic Approaches to Benzoate Moiety Modifications

ModificationReagents and ConditionsResulting Derivative
Ester HydrolysisLiOH, THF/H₂O, rt4-(2,4-difluorobenzyl)benzoic acid
AmidationR₁R₂NH, EDC, HOBt, DMF, rtN-substituted-4-(2,4-difluorobenzyl)benzamide
NitrationHNO₃, H₂SO₄, 0 °CMethyl 4-(2,4-difluorobenzyl)-3-nitrobenzoate
BrominationBr₂, FeBr₃, CCl₄Methyl 3-bromo-4-(2,4-difluorobenzyl)benzoate

Diversification of the Difluorobenzyl Moiety and Its Impact on Reactivity

The difluorobenzyl moiety is a critical component influencing the molecule's conformational flexibility and lipophilicity. Synthetic strategies for its diversification often involve the preparation of alternative benzyl (B1604629) halides or alcohols, which can then be coupled with a suitable benzoate precursor.

One approach to modifying the difluorobenzyl ring is to start with differently substituted fluorobenzaldehydes. These can be reduced to the corresponding benzyl alcohols and subsequently converted to benzyl halides for coupling reactions. For example, using 2,6-difluorobenzaldehyde (B1295200) as a starting material would lead to an analog with a different fluorine substitution pattern.

The methylene (B1212753) bridge connecting the two aromatic rings can also be a target for modification. For instance, oxidation of the methylene group to a ketone would significantly alter the geometry and electronic communication between the rings. Alternatively, homologation by inserting an additional methylene unit could be achieved through multi-step synthetic sequences. The reactivity of these analogs is expected to be influenced by the altered steric and electronic environment around the benzylic position.

Exploration of Isosteric Replacements within the Molecular Framework

The ester linkage is a prime candidate for isosteric replacement. For example, a thioester or an amide linkage can be introduced, which would alter the hydrogen bonding capacity and electronic distribution of the molecule. The synthesis of such analogs would involve coupling 4-(2,4-difluorobenzyl)benzoic acid with a thiol or an amine, respectively.

Another area of exploration is the replacement of one of the benzene (B151609) rings with a heterocyclic ring system, such as pyridine (B92270) or thiophene. This modification can significantly impact the molecule's polarity and potential for intermolecular interactions. For example, replacing the benzoate ring with a pyridine-4-carboxylate moiety could be achieved by coupling 2,4-difluorobenzyl bromide with methyl isonicotinate.

Table 2: Investigated Isosteric Replacements

Original GroupIsosteric ReplacementRationale
Ester (-COO-)Amide (-CONH-)Introduce hydrogen bond donor capability
Ester (-COO-)Thioester (-COS-)Modify electronic properties and reactivity
Benzene RingPyridine RingIntroduce polarity and potential for H-bonding
Benzene RingThiophene RingAlter aromaticity and steric profile

Synthesis and Research of Polyfluorinated Analogs

The introduction of additional fluorine atoms into the molecular structure can have a profound impact on its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The synthesis of polyfluorinated analogs of this compound is therefore a significant area of research.

One strategy for increasing the fluorine content is to utilize polyfluorinated starting materials. For instance, the synthesis could employ pentafluorobenzyl bromide for the coupling reaction, leading to an analog with a perfluorinated benzyl moiety. Similarly, using a polyfluorinated benzoate derivative, such as methyl 2,3,5,6-tetrafluorobenzoate, would introduce fluorine atoms onto the other aromatic ring.

The synthesis of these highly fluorinated compounds can be challenging due to the deactivating effect of fluorine on aromatic rings, which can hinder electrophilic substitution reactions. Therefore, nucleophilic aromatic substitution (SNAr) reactions are often employed for the synthesis of polyfluorinated aromatic compounds.

Design and Synthesis of Conformationally Restricted Derivatives

To gain a deeper understanding of the bioactive conformation of this compound, researchers have focused on the design and synthesis of conformationally restricted derivatives. By limiting the rotational freedom of the molecule, it is possible to lock it into a specific spatial arrangement.

One common approach to introduce conformational constraints is to form a ring that bridges the two aromatic moieties. This can be achieved through intramolecular cyclization reactions. For example, introducing a reactive group on each of the aromatic rings could allow for the formation of a cyclic ether, amine, or carbon-carbon bond, resulting in a rigid tricyclic system. The synthesis of such constrained analogs often requires multi-step sequences and careful planning of the cyclization strategy. The study of these rigid analogs can provide valuable insights into the spatial requirements for biological activity. nih.govnih.gov

Another strategy involves the introduction of bulky substituents ortho to the bond connecting the two rings, which would hinder free rotation and favor a specific conformation. The synthetic challenges in this approach lie in the selective introduction of these bulky groups.

Catalytic Roles and Interactions Within Chemical Transformations

Investigations into its Potential as a Ligand Precursor in Organometallic Catalysis

A primary avenue of investigation for a molecule with potential coordinating atoms, such as the oxygen atoms in the ester group or the fluorine atoms on the benzyl (B1604629) ring of Methyl 4-(2,4-difluorobenzyl)benzoate, would be its use as a ligand precursor. Research in this area would involve synthesizing organometallic complexes by reacting the compound with various metal centers. The stability, structure, and electronic properties of the resulting complexes would then be characterized to assess their potential to catalyze reactions such as cross-coupling, hydrogenation, or polymerization.

Exploration of its Role as a Promoter or Additive in Organic Reactions

In some instances, organic molecules that are not themselves catalysts can act as promoters or additives, enhancing the activity or selectivity of a catalytic system. Studies would be designed to test if the addition of this compound to known catalytic reactions leads to improved yields, reduced reaction times, or altered product distributions. The presence of the electron-withdrawing fluorine atoms could, in theory, influence the electronic environment of a reaction, potentially impacting its outcome.

Studies on its Interactions with Transition Metal Catalysts

Understanding the interaction between a potential ligand or additive and a transition metal catalyst is fundamental. Spectroscopic techniques such as NMR, IR, and X-ray crystallography would be employed to study how this compound might coordinate to or electronically influence a transition metal center. These studies would provide insight into the nature of any potential catalyst-additive interactions and help in the rational design of new catalytic systems.

Potential in Organocatalytic Systems (if applicable to derived structures)

While this compound itself is not a typical organocatalyst, it could serve as a scaffold for the synthesis of new organocatalytic structures. For example, functional groups could be introduced to the aromatic rings to create derivatives with acidic, basic, or hydrogen-bonding capabilities, which are key features of many organocatalysts. Research would then focus on the application of these new structures in asymmetric synthesis and other organocatalyzed transformations.

Research into its Stereocatalytic Applications (for chiral derivatives)

Should chiral derivatives of this compound be synthesized, a significant area of research would be their application in stereocatalysis. By introducing chirality into the molecule, it could potentially be used as a chiral ligand or organocatalyst to control the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer or diastereomer over others.

Advanced Analytical Techniques in Characterization and Process Monitoring

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isomeric Separation

Chromatographic methods are fundamental in determining the purity of Methyl 4-(2,4-difluorobenzyl)benzoate and separating it from potential isomers and impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds. For benzoates, reverse-phase HPLC (RP-HPLC) is commonly utilized. A typical RP-HPLC method for a related compound, Methyl 4-hydroxybenzoate (B8730719), employs a C8 or C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water, often with pH adjustment to ensure good peak shape. researchgate.net Detection is typically performed using a UV detector at a wavelength where the benzene (B151609) ring exhibits strong absorbance, such as 254 nm. researchgate.net The retention time of the main peak provides a qualitative identifier, while the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Methyl esters of benzoic acids are readily analyzable by GC. For instance, the analysis of Methyl benzoate (B1203000) can be performed on a dimethylpolysiloxane capillary column with a flame ionization detector (FID). wiley-vch.de The oven temperature is programmed to ramp up to ensure the separation of components with different boiling points. GC is particularly effective in identifying and quantifying residual solvents and volatile impurities that may be present from the synthesis process.

Interactive Data Table: Illustrative Chromatographic Conditions for Benzoate Analysis
ParameterHPLC (for Methyl 4-hydroxybenzoate) researchgate.netGC (for Methyl benzoate) wiley-vch.de
Column L7Supelco C8 (25cm × 4.6mm, 5 µm)Agilent DB-1 (10 m, 0.1 mm ID, 0.1 µm film)
Mobile Phase/Carrier Gas Methanol:Water (45:55 v/v), pH 4.8Helium (0.8 mL/min)
Flow Rate 1.0 mL/minN/A
Detection UV at 254 nmFlame Ionization Detector (FID)
Temperature Ambient60°C to 300°C gradient
Injection Volume 20 µLN/A
Retention Time 5.34 min1.27 min

Thermal Analysis Techniques (e.g., TGA, DSC) for Understanding Thermal Behavior

Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA thermogram would reveal the decomposition temperature of this compound, providing information about its thermal stability. For a related compound, Methyl 4-vinylbenzoate, TGA was performed in air to assess its stability. rsc.org

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC analysis can determine the melting point, glass transition temperature (for amorphous solids), and enthalpy of fusion. This information is vital for understanding the physical properties and polymorphism of the compound.

Interactive Data Table: Representative Thermal Analysis Data for a Benzoate Derivative
TechniqueParameterIllustrative Value
TGA Onset of Decomposition> 200 °C (typical for aromatic esters)
DSC Melting PointCompound-specific
DSC Enthalpy of FusionCompound-specific

Hyphenated Techniques (e.g., GC-MS, LC-NMR) for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering a powerful tool for structural elucidation and impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. After separation by GC, the components are introduced into a mass spectrometer, which provides a mass spectrum that can be used to identify the compound based on its fragmentation pattern. The mass spectrum of Methyl benzoate, for example, shows a molecular ion peak and characteristic fragment ions that confirm its structure. chemicalbook.com This technique would be invaluable for identifying impurities and by-products in the synthesis of this compound.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) allows for the direct structural elucidation of compounds separated by HPLC. While less common than GC-MS due to sensitivity and technical challenges, it is a powerful tool for identifying unknown impurities without the need for isolation.

Advanced Crystallographic Techniques beyond X-ray Diffraction (e.g., Neutron Diffraction if applicable for specific studies)

While single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline solids, other techniques can provide complementary information. For a structurally related compound, Methyl 4-methylbenzoate, single-crystal X-ray diffraction has been used to determine its molecular and crystal structure. nih.gov

Neutron Diffraction can be particularly useful for accurately locating hydrogen atoms, which is challenging with X-ray diffraction. While there are no specific studies on this compound using this technique, it could be applied to understand subtle intermolecular interactions involving hydrogen atoms.

In-situ Spectroscopy for Reaction Monitoring and Kinetic Profiling

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable information on reaction kinetics, intermediates, and endpoints.

For reactions involving the formation of esters, such as the synthesis of this compound, in-situ Infrared (IR) spectroscopy or Raman spectroscopy can be employed. These techniques can monitor the disappearance of reactants (e.g., the carboxylic acid or acid chloride) and the appearance of the ester product by tracking characteristic vibrational bands. This real-time data is crucial for process optimization and control, ensuring reaction completion and minimizing the formation of by-products.

Future Research Directions and Unaddressed Challenges in Methyl 4 2,4 Difluorobenzyl Benzoate Research

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of Methyl 4-(2,4-difluorobenzyl)benzoate must align with the principles of green chemistry, focusing on sustainability and efficiency. mdpi.cominstituteofsustainabilitystudies.com A primary challenge is to move beyond traditional esterification methods, which often involve hazardous reagents and generate significant waste. instituteofsustainabilitystudies.comjddhs.com

Key research goals in this area include:

Catalyst Development: Current ester synthesis often relies on strong mineral acids like sulfuric acid, which are corrosive and difficult to recycle. uomustansiriyah.edu.iq Future work should target the development of reusable, solid-acid catalysts. organic-chemistry.org Materials such as zeolites, ion-exchange resins, and functionalized metal oxides present promising alternatives that can simplify purification and minimize waste streams. mdpi.com

Safer Solvents and Reaction Conditions: Many organic reactions utilize volatile and toxic solvents. jddhs.com A key challenge is to replace these with greener alternatives like water, bio-based solvents, or supercritical fluids. jddhs.com Furthermore, exploring energy-efficient reaction conditions, such as microwave-assisted synthesis or solvent-free reactions, could reduce the environmental footprint of production. jddhs.commdpi.com

Synthetic StrategyKey ChallengesPotential AdvantagesRelevant Research Areas
Heterogeneous CatalysisCatalyst deactivation, scalability, mass transfer limitations. mdpi.comImproved recyclability, reduced corrosion, simplified purification. mdpi.comZeolites, solid acids, functionalized mesoporous materials. mdpi.com
High Atom Economy ReactionsRequires novel reaction design, may need specialized catalysts.Minimizes waste, maximizes reactant efficiency. wikipedia.orgDirect C-H activation, coupling reactions without leaving groups. labmanager.com
Green Solvents/Solvent-FreeSolubility of reactants, potential for different reaction pathways. mdpi.comReduced VOC emissions, lower toxicity, simplified waste disposal. jddhs.comSupercritical CO2, ionic liquids, deep eutectic solvents. jddhs.commdpi.com
Energy-Efficient MethodsSpecialized equipment required, potential for thermal degradation.Reduced energy consumption, faster reaction times. jddhs.comMicrowave-assisted synthesis, flow chemistry. jddhs.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The chemical structure of this compound, featuring a difluorinated aromatic ring, offers fertile ground for exploring novel chemical reactions. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation a significant but rewarding challenge. mdpi.comresearchgate.net

Future research should focus on:

Selective C-F Bond Activation: Developing catalytic systems, potentially involving transition metals or metal-free approaches, to selectively cleave one of the C-F bonds on the benzyl (B1604629) ring would open up a vast array of synthetic possibilities. mdpi.combaranlab.org This could allow for the introduction of new functional groups at specific positions, leading to the synthesis of entirely new classes of compounds.

Transformations of the Benzoate (B1203000) Core: Beyond simple hydrolysis of the ester, research could explore decarboxylative cross-coupling reactions or transformations of the aromatic ring itself. The interplay between the electron-withdrawing nature of the ester and the fluorinated benzyl group could lead to unique reactivity patterns not observed in simpler benzoate derivatives.

Photochemical and Electrochemical Reactivity: The influence of the fluorine atoms on the electronic properties of the molecule may make it a candidate for novel photochemical or electrochemical transformations. Investigating its behavior under light irradiation or in an electrochemical cell could reveal unprecedented reaction pathways.

Integration into Emerging Synthesis Technologies and Automation

The transition from traditional batch synthesis to modern, automated, and continuous flow processes is a major trend in chemical manufacturing. soci.orgtandfonline.com Integrating the synthesis of this compound into these platforms presents both an opportunity and a challenge.

Areas for future investigation include:

Continuous Flow Synthesis: Developing a continuous flow process for this compound could offer significant advantages in terms of safety, efficiency, and scalability. soci.orgtandfonline.com Microreactors, with their high surface-area-to-volume ratio, allow for excellent control over reaction temperature and time, which can lead to higher yields and purities. krishisanskriti.orgwikipedia.org A challenge lies in adapting existing batch chemistries to a flow-based system, which may require re-optimization of catalysts and reaction conditions. researchgate.net

Automated Synthesis Platforms: Automated systems can accelerate the discovery and optimization of synthetic routes by performing numerous reactions in parallel with high precision. sigmaaldrich.commerckmillipore.com Utilizing such platforms could rapidly screen different catalysts, solvents, and conditions for the synthesis of this compound and its derivatives. chemspeed.com The primary challenge is the initial investment in equipment and the development of robust, automated protocols. chemistryworld.comresearchgate.net

Addressing Gaps between Theoretical Predictability and Experimental Validation

Computational chemistry and machine learning are becoming increasingly powerful tools for predicting reaction outcomes and designing new synthetic routes. acs.orgresearchgate.net However, a significant gap often exists between theoretical predictions and experimental results, particularly for complex molecules like this compound.

Unaddressed challenges in this domain are:

Accurate Yield Prediction: Predicting the yield of a chemical reaction with high accuracy remains a major hurdle in computational chemistry. researchgate.netchemrxiv.org Current models often struggle to account for the multitude of variables that can influence a reaction's outcome, from solvent effects to trace impurities. acs.org Developing more sophisticated models that can accurately predict the yield for the synthesis of this specific molecule would be a significant breakthrough.

Modeling Fluorinated Systems: The high electronegativity and unique electronic properties of fluorine can make accurate computational modeling challenging. Improving theoretical methods to better account for the behavior of fluorinated organic compounds is essential for reliable predictions.

Data Scarcity: Machine learning models require large, high-quality datasets for training. researchgate.netai-dd.eu For a specific and not widely studied compound like this compound, the lack of extensive experimental data presents a major challenge for developing predictive models. Future work should focus on generating systematic experimental data to feed and validate these computational tools. nih.gov

Expansion of its Role in Advanced Materials Science Precursor Research (excluding material properties)

The presence of fluorine atoms in this compound makes it an attractive building block for the synthesis of advanced materials. sigmaaldrich.comyoutube.com Fluorinated polymers, for instance, are known for their unique characteristics. acs.orgrsc.org The challenge and opportunity lie in designing synthetic pathways to incorporate this specific molecule into larger macromolecular structures.

Future research directions should include:

Development of Polymerization Strategies: Investigating methods to convert this compound into a monomer that can be polymerized is a key first step. This might involve functionalizing the aromatic rings or the benzyl bridge to enable polymerization reactions.

Synthesis of Novel Fluorinated Copolymers: Research could focus on copolymerizing monomers derived from this compound with other non-fluorinated monomers. acs.orgmdpi.com This would allow for the creation of a wide range of new materials where the properties can be finely tuned by adjusting the ratio of the different monomer units.

Precursor for Specialty Chemicals: Beyond polymers, this compound could serve as a precursor for other specialty fluorinated materials. ossila.comalfa-chemistry.com For example, it could be a building block for creating novel liquid crystals, components for organic electronics, or specialized coatings. The challenge is to devise synthetic transformations that are efficient and lead to high-purity final products.

Potential Precursor ApplicationKey Synthetic ChallengeAssociated Research Field
Fluorinated PolyestersDeveloping efficient polycondensation methods; controlling molecular weight.Polymer Chemistry
Specialty CopolymersControlling monomer reactivity ratios for desired copolymer composition. acs.orgMacromolecular Engineering
Liquid Crystal SynthesisDesigning multi-step synthesis to build complex, anisotropic molecules.Materials Chemistry
Precursors for AgrochemicalsSelective functionalization to introduce biologically active moieties.Organic Synthesis, Agrochemical Science

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.